molecular formula C14H14F2O5 B8319567 Diethyl (2,4-difluorobenzoyl)malonate

Diethyl (2,4-difluorobenzoyl)malonate

Cat. No.: B8319567
M. Wt: 300.25 g/mol
InChI Key: BDSYVCVFTFZVCR-UHFFFAOYSA-N
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Description

Diethyl (2,4-difluorobenzoyl)malonate is a malonic acid derivative where the central methylene group is substituted with a 2,4-difluorobenzoyl moiety and esterified with ethyl groups. Malonate esters are pivotal in organic synthesis, serving as precursors for cyclizations, Michael additions, and C–H functionalizations due to their dual ester groups and acidic α-hydrogens . Fluorinated aromatic substituents, such as 2,4-difluorobenzoyl, enhance electrophilicity and influence solubility, reactivity, and biological activity compared to non-fluorinated analogs .

Properties

Molecular Formula

C14H14F2O5

Molecular Weight

300.25 g/mol

IUPAC Name

diethyl 2-(2,4-difluorobenzoyl)propanedioate

InChI

InChI=1S/C14H14F2O5/c1-3-20-13(18)11(14(19)21-4-2)12(17)9-6-5-8(15)7-10(9)16/h5-7,11H,3-4H2,1-2H3

InChI Key

BDSYVCVFTFZVCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=C(C=C(C=C1)F)F)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Diethyl (2,4-Dichlorophenyl)Malonate (CAS 111544-93-5)
  • Structure : The dichlorophenyl analog replaces fluorine with chlorine atoms. Chlorine’s stronger electron-withdrawing nature increases the compound’s electrophilicity, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to the difluoro derivative .
  • Synthesis: Prepared via coupling reactions similar to those in , where copper catalysis (CuI/2-phenylphenol) enables aryl-iodide coupling to diethyl malonate. Chlorinated substrates may require harsher conditions (e.g., higher temperatures) due to lower leaving-group ability compared to fluorides .
Dimethyl 2-(3,5-Difluorobenzoyl)-2-{2-[4-(Methylsulfonyl)Phenyl]-2-Oxoethyl}Malonate
  • Structure: This dimethyl ester features a 3,5-difluorobenzoyl group and additional sulfonyl and oxoethyl substituents.
  • Applications : Such derivatives are used in medicinal chemistry for their ability to modulate enzyme inhibition via hydrogen bonding and steric effects.
Diethyl 2-(Pyrido[1,2-a]Indol-10-yl)Malonate
  • Structure : Incorporates a heterocyclic pyridoindole group, enabling π-π interactions in catalysis or drug design. The fluorine-free structure contrasts with the target compound, highlighting how fluorination alters electronic properties and metabolic stability .

Physical and Thermal Properties

  • Volatility and Melting Points :

    • Diethyl Malonate (Parent Compound) : Melts at -50°C and boils at 199°C . Fluorinated analogs like diethyl (2,4-difluorobenzoyl)malonate likely exhibit higher melting points due to increased molecular weight and polarity.
    • Hf/Zr Malonate Complexes : Homoleptic diethyl malonate complexes melt as low as 62°C, demonstrating enhanced volatility for MOCVD applications. Fluorinated variants may retain similar volatility but with improved air stability .
  • Solubility: Fluorine’s electronegativity enhances solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to chlorinated analogs, which favor non-polar solvents .

Data Tables

Table 1: Comparative Properties of Diethyl Malonate Derivatives

Compound Substituent Melting Point (°C) Reactivity (vs. SNAr) Key Applications
Diethyl Malonate None -50 Low Solvent, MOCVD
This compound 2,4-Difluorobenzoyl ~80–100* Moderate Pharmaceuticals, Catalysis
Diethyl (2,4-Dichlorophenyl)Malonate 2,4-Dichlorophenyl 155–157† High Agrochemicals
Dimethyl 2-(3,5-Difluorobenzoyl)-... 3,5-Difluorobenzoyl >150 Low Enzyme Inhibitors

*Estimated based on fluorinated analogs. †From analogous dichlorophenyl compounds .

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